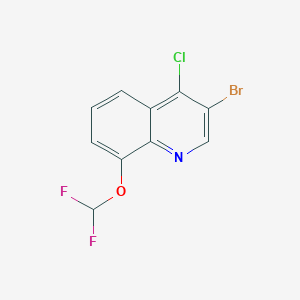
3-Bromo-4-chloro-8-(difluoromethoxy)quinoline
説明
3-Bromo-4-chloro-8-(difluoromethoxy)quinoline is a chemical compound . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds involves various methods such as cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Protodeboronation of pinacol boronic esters utilizing a radical approach has been reported .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, catalytic protodeboronation of pinacol boronic esters utilizing a radical approach has been reported .科学的研究の応用
Structural Analysis
The structure and crystallization behavior of similar quinoline derivatives have been studied, providing insights into their crystallography. For instance, 3-bromomethyl-2-chloro-quinoline crystallizes in the triclinic crystal space group, exhibiting certain intra- and intermolecular interactions and Van der Waals forces, which could be relevant for understanding the structural properties of 3-Bromo-4-chloro-8-(difluoromethoxy)quinoline (Kant et al., 2010).
Corrosion Inhibition
Quinoline derivatives have been investigated for their corrosion inhibition properties. For instance, studies on 8-(n-bromo-R-alkoxy) quinoline derivatives have shown significant effects in inhibiting mild steel corrosion in acidic conditions, a property that might be shared by this compound (Tazouti et al., 2021).
Antimicrobial and Antimalarial Applications
Quinoline derivatives have been synthesized for potential applications in antimicrobial and antimalarial treatments. For example, a series of 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline and its derivatives have demonstrated antimicrobial and antimalarial activities (Parthasaradhi et al., 2015). These findings suggest similar potential applications for this compound.
Synthesis and Molecular Transformations
Research has also focused on the synthesis and molecular transformations of quinoline derivatives. For example, microwave-assisted trans-halogenation reactions of various substituted quinolines have been studied, which could be applicable to the synthesis of this compound (Bissember & Banwell, 2009).
Antitumor Activity
Some halogen-substituted quinolines have been synthesized as potential antitumor agents. Their high melanin binding and structural-activity relationships make them interesting for pharmacological studies. This suggests that this compound could have similar antitumor properties (Lin & Loo, 1978).
Safety and Hazards
The safety data sheet for a similar compound, 4-Chloro-8-(trifluoromethyl)quinoline, suggests that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
特性
IUPAC Name |
3-bromo-4-chloro-8-(difluoromethoxy)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClF2NO/c11-6-4-15-9-5(8(6)12)2-1-3-7(9)16-10(13)14/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIIROOEHYVHDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)OC(F)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




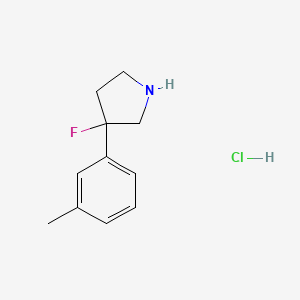



![{1-[Amino(phenyl)methyl]cyclobutyl}methanol](/img/structure/B1381608.png)
![2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol hydrochloride](/img/structure/B1381610.png)
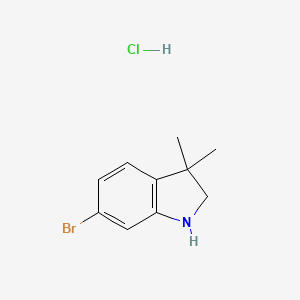
![N-{2-[(thian-4-yl)amino]ethyl}acetamide hydrochloride](/img/structure/B1381612.png)
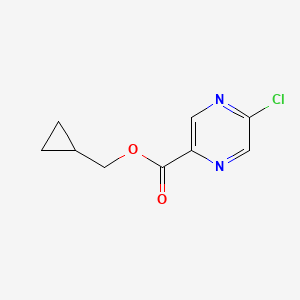
![2-(3-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1381615.png)
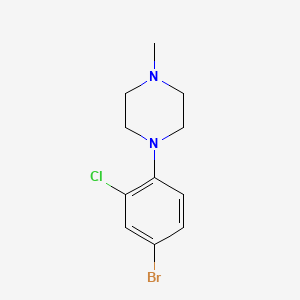

![7-Amino-7-methyl-5-azaspiro[2.4]heptan-4-one hydrochloride](/img/structure/B1381619.png)